molecular formula C11H17N3O2 B2723752 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide CAS No. 1797307-95-9

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide

Cat. No.: B2723752
CAS No.: 1797307-95-9
M. Wt: 223.276
InChI Key: NSRGUZITVDNMLC-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide is a bicyclic heterocyclic compound featuring a fused tetrahydropyrano-pyrazole core. Key structural elements include:

  • A 1-methyl group on the tetrahydropyrano ring.
  • A propionamide (-CH₂CH₂C(O)NH₂) substituent attached via a methylene linker to the pyrazole’s 3-position.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-11(15)12-6-9-8-7-16-5-4-10(8)14(2)13-9/h3-7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRGUZITVDNMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NN(C2=C1COCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule comprises a 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core with a propionamide-functionalized methylene side chain at position 3. Retrosynthetically, the compound can be dissected into two key fragments:

  • 1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole : Synthesized via cyclocondensation of a β-ketoester derivative with methylhydrazine.
  • 3-(Aminomethyl)propionamide : Introduced through functionalization of the pyrazole’s C3 position, followed by acylation.

Synthesis of the Pyrano-Pyrazole Core

Formation of β-Ketoester Intermediate

The synthesis begins with the preparation of ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (2 ), as outlined in the CN108546266B patent. This step involves the reaction of tetrahydropyran-3-one (1 ) with diethyl oxalate under strongly basic conditions:

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Base : Lithium bis(trimethylsilyl)amide (LHMDS, 1.2 equiv)
  • Temperature : −70°C to −80°C (cryogenic bath)
  • Yield : 78–85%

The reaction proceeds via deprotonation of tetrahydropyran-3-one to form an enolate, which undergoes nucleophilic attack on diethyl oxalate. Acidic workup (pH 2–3 with HCl) isolates the β-ketoester as a pale-yellow solid.

Cyclization to 1-Methylpyrano-Pyrazole

Modifying the patent’s methodology, methylhydrazine replaces hydrazine hydrate to introduce the 1-methyl group:

Reaction Conditions :

  • Solvent : Glacial acetic acid
  • Reagent : Methylhydrazine (1.1 equiv)
  • Temperature : 20–30°C (ambient)
  • Time : 12 hours (overnight)
  • Yield : 70–75%

The β-ketoester (2 ) reacts with methylhydrazine in a Knorr-type cyclization, forming ethyl 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (3 ). The methyl group at N1 arises from the methylhydrazine reagent, while the ester at C3 serves as a handle for further functionalization.

Functionalization at the C3 Position

Reduction of Ester to Hydroxymethyl

The ethyl ester (3 ) is reduced to the primary alcohol (4 ) using lithium aluminum hydride (LiAlH4):

Reaction Conditions :

  • Solvent : Anhydrous diethyl ether
  • Reagent : LiAlH4 (2.5 equiv)
  • Temperature : 0°C → reflux (35°C)
  • Time : 4 hours
  • Yield : 88–92%

The reaction is quenched with aqueous sodium sulfate, and the product is extracted into ethyl acetate. Column chromatography (hexane/ethyl acetate, 3:1) yields the alcohol as a colorless oil.

Conversion to Aminomethyl Derivative

The hydroxymethyl group is transformed into an aminomethyl moiety via a two-step Gabriel synthesis:

Step 1: Mesylation

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)
  • Reagent : Methanesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)
  • Temperature : 0°C → 25°C
  • Time : 2 hours
  • Yield : 95%

The mesylate intermediate is isolated by filtration and used directly in the next step.

Step 2: Displacement with Potassium Phthalimide

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Reagent : Potassium phthalimide (1.5 equiv)
  • Temperature : 80°C
  • Time : 6 hours
  • Yield : 82%

The phthalimide-protated amine (5 ) is hydrolyzed using hydrazine hydrate:

  • Conditions : Ethanol, reflux, 3 hours
  • Yield : 90%

This yields 3-(aminomethyl)-1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (6 ).

Acylation to Propionamide

Propionylation of Primary Amine

The primary amine (6 ) undergoes acylation with propionyl chloride:

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)
  • Reagent : Propionyl chloride (1.1 equiv), triethylamine (2.0 equiv)
  • Temperature : 0°C → 25°C
  • Time : 2 hours
  • Yield : 85–88%

The crude product is purified via recrystallization (ethanol/water) to afford N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide as a white crystalline solid.

Alternative Synthetic Routes

Direct Reductive Amination

An alternative pathway involves reductive amination of the aldehyde intermediate:

  • Oxidation of hydroxymethyl (4 ) to aldehyde using pyridinium chlorochromate (PCC).
  • Condensation with propionamide via reductive amination (NaBH3CN, pH 5–6).
    Yield : 65–70% (lower than acylation route).

Enzymatic Acylation

Recent advances in biocatalysis suggest lipase-mediated acylation of the amine (6 ) with vinyl propionate:

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Solvent : tert-Butyl methyl ether (TBME)
  • Yield : 78% (higher enantioselectivity but longer reaction time).

Optimization and Scale-Up Considerations

Critical Process Parameters

  • Cyclization Step : Excess methylhydrazine (>1.1 equiv) leads to dimerization byproducts.
  • Reduction of Ester : LiAlH4 must be added slowly to prevent exothermic decomposition.
  • Acylation : Moisture-free conditions are essential to avoid hydrolysis of propionyl chloride.

Purification Challenges

  • Byproducts : Mesylation may produce sulfonic acid derivatives if traces of water persist.
  • Chromatography : Silica gel deactivation occurs due to the basic amine; neutral alumina is preferred for (6 ).

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Available Data/Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide (Target) C₁₂H₁₈N₃O₂* ~236.29 - 1-methyl group (pyrano ring)
- Propionamide (pyrazole-3-CH₂ linkage)
Not explicitly reported; structural inferences suggest potential metabolic stability.
N-{1-[(1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]piperidin-4-yl}-N'-methylurea (SC19-0703) C₁₆H₂₇N₅O₂ 321.42 - 1-ethyl group (pyrano ring)
- Piperidin-4-ylmethyl linkage
- Urea moiety
Available in 2 mg quantities; no explicit activity data.
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent Example) Undisclosed Undisclosed - Tetrahydropyrazolo[4,3-c]pyridine core
- Morpholinyl/azetidinyl groups
- Quinoline-carbonitrile
TLR7-9 antagonist; tested for systemic lupus erythematosus (SLE) treatment.

*Inferred based on structural analysis.

Key Observations:

Core Structure Variations: The target compound and SC19-0703 share a tetrahydropyrano[4,3-c]pyrazole core. The ethyl group in SC19-0703 (vs.

Substituent Effects :

  • Propionamide vs. Urea : The target’s propionamide group may offer moderate hydrogen-bonding capacity, while SC19-0703’s urea moiety could enhance polar interactions with targets (e.g., enzymes or receptors) .
  • Piperidine vs. Morpholine : SC19-0703’s piperidine substituent introduces basicity, whereas the patent compound’s morpholine group improves aqueous solubility due to its oxygen atom .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (~236 vs. 321 g/mol for SC19-0703) suggests better bioavailability and central nervous system (CNS) penetration, assuming similar permeability.

Pharmacological and Functional Insights

  • SC19-0703 : The urea linkage and ethyl group may target proteases or kinases, though its exact mechanism is unspecified .
  • The quinoline-carbonitrile group likely contributes to TLR binding affinity .
  • Target Compound : The propionamide group’s balance of hydrophobicity and hydrogen-bonding capacity could favor interactions with enzymes (e.g., kinases or hydrolases). Its methyl group may enhance metabolic stability compared to ethyl analogs.

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N4O2C_{13}H_{18}N_{4}O_{2}, with a molecular weight of approximately 250.31 g/mol. The compound features a tetrahydropyrano[4,3-c]pyrazole core structure that is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from appropriate precursors that form the pyrazole core. The process requires careful control of reaction conditions such as temperature and pressure to achieve high yield and purity. Common methods include cyclization reactions and purification techniques like chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide group present in the structure can bind to various enzymes or receptors, modulating their activity and influencing several biological pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : Research demonstrated significant cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The compound exhibited GI50GI_{50} values of 3.79 µM for MCF7 and 12.50 µM for SF-268 .
Cell LineGI50GI_{50} (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and may modulate pathways involved in inflammation.

Case Studies

  • Study on MCF7 Cell Lines : A detailed investigation into the effects of the compound on MCF7 cell lines revealed that it induces apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound could be used in therapeutic strategies against breast cancer .
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. These findings support the potential application of this compound in cancer therapy .

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